molecular formula C12H18N2O B14519908 5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 62481-29-2

5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B14519908
CAS No.: 62481-29-2
M. Wt: 206.28 g/mol
InChI Key: YGLIRMNHTIJENP-UHFFFAOYSA-N
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Description

5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup reaction, which involves the cyclization of substituted 3-aminopyridine compounds with glycerol in the presence of catalysts like iodine, NaNO2, KI, KIO3, MnO2, or KMnO4, can be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aromatic naphthyridines.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or manganese dioxide (MnO2) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aromatic naphthyridines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine stands out due to its specific substituents, which can impart unique properties and enhance its versatility in various applications. Its ethoxy and dimethyl groups may influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

62481-29-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-ethoxy-1,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine

InChI

InChI=1S/C12H18N2O/c1-4-15-11-8-9(2)13-12-10(11)6-5-7-14(12)3/h8H,4-7H2,1-3H3

InChI Key

YGLIRMNHTIJENP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCCN(C2=NC(=C1)C)C

Origin of Product

United States

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